(2E)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a benzothiazole ring, a piperazine moiety, and a phenylprop-2-enoyl group, contributes to its various pharmacological properties.
Méthodes De Préparation
The synthesis of (2E)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one typically involves a multi-step procedureThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as serotonergic receptors. It has been shown to activate 5-HT1A and 5-HT2A/C receptors, which play a crucial role in its antidepressant effects . The activation of these receptors leads to a cascade of intracellular events that ultimately result in the modulation of neurotransmitter levels and mood regulation.
Comparaison Avec Des Composés Similaires
Compared to other benzothiazole derivatives, (2E)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one stands out due to its unique combination of structural features and biological activities. Similar compounds include other benzothiazole derivatives with piperazine moieties, such as 3-(piperazin-1-yl)-1,2-benzothiazole, which also exhibit significant pharmacological properties . the presence of the phenylprop-2-enoyl group in this compound adds to its distinctiveness and potential therapeutic applications.
Activité Biologique
The compound (2E)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one is a hybrid molecule that integrates a benzothiazole moiety with a piperazine derivative. This unique structure suggests potential biological activities, particularly in the fields of oncology and neuropharmacology. The following sections provide a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a benzothiazole ring system linked to a piperazine unit and an α,β-unsaturated carbonyl group. The molecular formula is C18H20N2O2S, which contributes to its diverse biological properties.
Synthesis Methods
The synthesis typically involves the reaction of 6-methoxybenzothiazole with piperazine derivatives followed by the introduction of the phenylpropene moiety. Various synthetic routes have been explored to optimize yield and purity, often employing methods such as:
- Condensation Reactions : Utilizing appropriate amines and aldehydes.
- Cyclization Techniques : To form the benzothiazole ring.
- Functional Group Modifications : To enhance biological activity.
Anticancer Properties
Research has indicated that benzothiazole derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds within this class can effectively inhibit cell proliferation in various cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 0.57 |
DU-145 (Prostate Cancer) | 8 ± 3 |
HepG2 (Liver Cancer) | 9 ± 2 |
A549 (Lung Cancer) | 5 ± 1 |
The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways related to cell growth and survival .
Neuroprotective Effects
Benzothiazole derivatives have also been studied for their neuroprotective properties, particularly in relation to Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase (AChE) suggests potential as a treatment for cognitive decline associated with neurodegenerative diseases.
Key findings include:
- AChE Inhibition : The compound demonstrated effective inhibition of AChE, which is crucial for increasing acetylcholine levels in the brain.
- Neuroprotection : Studies indicate that it may protect neuronal cells from oxidative stress-induced damage .
Antimicrobial Activity
Some studies have reported antimicrobial effects against various pathogens. The compound has shown activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating significant antibacterial potential.
Study 1: Anticancer Activity Evaluation
A study conducted on synthesized benzothiazole-piperazine hybrids assessed their cytotoxic effects against multiple cancer cell lines. The results indicated that certain derivatives exhibited low micromolar IC50 values, suggesting strong anticancer properties.
Study 2: Neuroprotective Effects in Animal Models
In vivo studies using animal models of Alzheimer's disease demonstrated that the compound could improve cognitive function and reduce amyloid plaque formation, further supporting its potential as a therapeutic agent in neurodegenerative disorders .
Propriétés
IUPAC Name |
(E)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-26-17-8-9-18-19(15-17)27-21(22-18)24-13-11-23(12-14-24)20(25)10-7-16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCLZNJWTHZGNR-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.